3-(2-aminoethyl)-6-chloroquinazoline-2,4(1H,3H)-dione
Overview
Description
3-(2-Aminoethyl)-6-chloroquinazoline-2,4(1H,3H)-dione is a quinazoline derivative with a molecular formula of C9H8ClN3O2. This compound is characterized by its chloro group at the 6th position and an aminoethyl group at the 2nd position of the quinazoline ring. Quinazoline derivatives are known for their diverse biological activities, making this compound of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-aminoethyl)-6-chloroquinazoline-2,4(1H,3H)-dione typically involves the following steps:
Purification: The final product is purified through recrystallization or column chromatography to achieve the desired purity.
Industrial Production Methods: In an industrial setting, the synthesis process is scaled up, and continuous flow reactors may be employed to enhance efficiency and yield. The use of automated systems for monitoring reaction conditions and ensuring consistent product quality is common in large-scale production.
Chemical Reactions Analysis
Types of Reactions: 3-(2-Aminoethyl)-6-chloroquinazoline-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can be performed using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles like ammonia (NH3) or amines can replace the chlorine atom.
Common Reagents and Conditions:
Oxidation: KMnO4, H2O2, alkaline conditions.
Reduction: LiAlH4, NaBH4, anhydrous ether.
Substitution: NH3, amines, polar aprotic solvents like dimethylformamide (DMF).
Major Products Formed:
Oxidation: Quinazoline-2,4-dione derivatives with additional oxygen functionalities.
Reduction: Reduced quinazoline derivatives with altered functional groups.
Substitution: Substituted quinazoline derivatives with different substituents at the chloro position.
Scientific Research Applications
3-(2-Aminoethyl)-6-chloroquinazoline-2,4(1H,3H)-dione has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex quinazoline derivatives.
Biology: The compound exhibits potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its therapeutic potential in treating various diseases, such as cancer and bacterial infections.
Industry: The compound is used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism by which 3-(2-aminoethyl)-6-chloroquinazoline-2,4(1H,3H)-dione exerts its effects involves interaction with specific molecular targets and pathways:
Molecular Targets: The compound may bind to enzymes or receptors involved in cellular processes, leading to modulation of their activity.
Pathways: It can affect signaling pathways related to cell proliferation, apoptosis, and immune response.
Comparison with Similar Compounds
Quinazoline-2,4(1H,3H)-dione: Similar core structure but lacks the aminoethyl and chloro groups.
6-Chloroquinazoline-2,4(1H,3H)-dione: Similar to the target compound but without the aminoethyl group.
2-Aminoethylquinazoline-2,4(1H,3H)-dione: Similar to the target compound but without the chloro group.
Uniqueness: 3-(2-Aminoethyl)-6-chloroquinazoline-2,4(1H,3H)-dione is unique due to the presence of both the aminoethyl and chloro groups, which contribute to its distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
3-(2-aminoethyl)-6-chloro-1H-quinazoline-2,4-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClN3O2/c11-6-1-2-8-7(5-6)9(15)14(4-3-12)10(16)13-8/h1-2,5H,3-4,12H2,(H,13,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNUMIGBQTRDCIV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)C(=O)N(C(=O)N2)CCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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